1-(4-Methyl-1,3-thiazol-5-yl)ethanamine
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Overview
Description
1-(4-Methyl-1,3-thiazol-5-yl)ethanamine is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmacological agents
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities , suggesting that they may interact with multiple targets in the body.
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine may interact with multiple biochemical pathways.
Result of Action
The substantial antimicrobial activity of thiazolyl-1,2,3-triazolyl-alcohol derivatives, which include 1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine, suggests that these compounds could assist in the development of lead compounds as a treatment against microbial infection .
Action Environment
The broad range of biological activities associated with thiazole derivatives suggests that the compound’s action may be influenced by various factors in the physiological environment.
Biochemical Analysis
Biochemical Properties
They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Cellular Effects
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(4-Methyl-1,3-thiazol-5-yl)ethanamine typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 4-methylthiazole with ethanamine under specific conditions to yield the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
1-(4-Methyl-1,3-thiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents to convert the compound into its reduced form.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methyl-1,3-thiazol-5-yl)ethanamine has a wide range of scientific research applications:
Comparison with Similar Compounds
1-(4-Methyl-1,3-thiazol-5-yl)ethanamine can be compared with other thiazole derivatives such as:
2-Acetylthiazole: Known for its use in flavor and fragrance industries.
Sulfathiazole: An antimicrobial drug used in veterinary medicine.
Ritonavir: An antiretroviral drug used in the treatment of HIV.
What sets this compound apart is its unique combination of a thiazole ring with an ethanamine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-5-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4(7)6-5(2)8-3-9-6/h3-4H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBBHTSHHQMJDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.